6-TET dipivaloate

Descripción general

Descripción

Molecular Structure Analysis

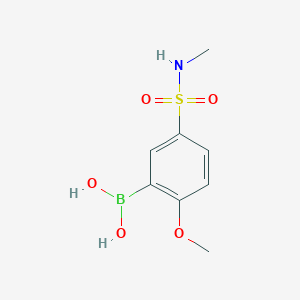

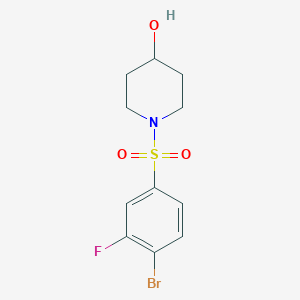

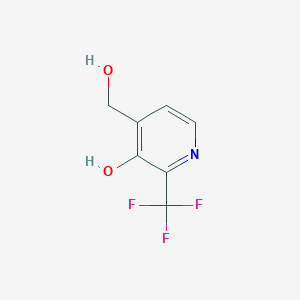

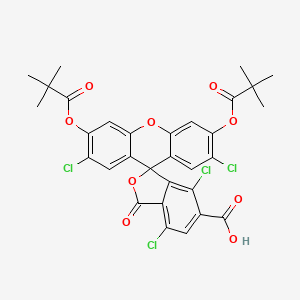

The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .Aplicaciones Científicas De Investigación

Environmental Remediation

6-TET dipivaloate, through its chemical stabilization properties, contributes significantly to the environmental remediation sector. The compound aids in the immobilization of trace elements in contaminated soil, reducing their mobility, bioavailability, and toxicity. This is particularly relevant in the field of in situ chemical stabilization, where the application of soil amendments, potentially including compounds like this compound, has shown promise in reducing the environmental impact of contaminated sites. However, despite positive laboratory results, field validations and demonstrations of these techniques remain scarce, primarily due to the conservative approach of public authorities and the intricacies involved in setting up field experiments. Researchers emphasize the need to enhance public knowledge and acceptance of alternative remediation techniques to support future projects demonstrating the effectiveness of these methods under natural conditions (Kumpiene et al., 2019).

Thermoelectric Material Development

This compound plays a role in the development of thermoelectric (TE) materials. These materials, which convert temperature differences into electrical voltage, have traditionally been limited by low efficiency and high costs. However, the incorporation of innovative materials such as this compound has shown potential in enhancing the thermoelectric performance. The development of polymer-inorganic TE nanocomposite materials, particularly those involving conducting polymers and inorganic TE materials, presents opportunities for creating high-performance, cost-effective TE materials. The advancement in this field is primarily driven by the desire to improve the thermoelectric figure of merit (ZT) and overall efficiency of these devices. The application of this compound in this context could be pivotal in overcoming existing limitations and facilitating the wider adoption of TE materials in energy conversion processes (Du et al., 2012).

Biomedical Applications

In the biomedical sphere, this compound has been identified for its potential in cardiac and vascular remodeling. Tetrandrine (Tet), a compound related to this compound, has been found to have significant effects on cardiovascular health. It not only acts as an anti-hypertensive drug but also reverses cardiac and vascular remodeling, a critical factor in reducing cardiovascular morbidity and mortality. The effects of Tet include reducing blood pressure, left ventricular weight, vascular media thickness, and collagen content, among others. It also improves hemodynamic changes and inhibits the proliferation of vascular smooth muscle cells, highlighting its comprehensive impact on cardiovascular health (Rao, 2002).

Mecanismo De Acción

Target of Action

The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .

Mode of Action

This compound interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of this compound with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .

Biochemical Pathways

The biochemical pathway affected by this compound is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, this compound allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .

Pharmacokinetics

It is known that this compound is soluble in dmso or dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using this compound in research or clinical applications.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFOBCBGNSDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24Cl4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.